molecular formula C8H10FNO B6326232 3-Ethoxy-2-fluoro-6-methyl-pyridine CAS No. 1005515-12-7

3-Ethoxy-2-fluoro-6-methyl-pyridine

Cat. No.: B6326232
CAS No.: 1005515-12-7
M. Wt: 155.17 g/mol
InChI Key: YGEUNZIWQHZNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2-fluoro-6-methyl-pyridine, also known as EFMP, is a chemical compound that has been of interest to researchers due to its unique physical and chemical properties. It has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with ethoxy, fluoro, and methyl substituents at the 3rd, 2nd, and 6th positions respectively .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the papers retrieved.

Scientific Research Applications

Neuroprotective and Behavioral Properties

Pyridine derivatives like flupirtine have been extensively studied for their neuroprotective and behavioral properties, including potent cytoprotective, anticonvulsant, and myorelaxant effects. These findings highlight the potential therapeutic applications of pyridine derivatives in treating neurological disorders, showcasing their significant impact on scientific research aimed at understanding and mitigating neurodegenerative diseases and related conditions (Schuster et al., 1998).

Catalysis and Organic Synthesis

Pyridine derivatives are also prominent in catalysis and organic synthesis, serving as ligands in coordination chemistry and as intermediates in the synthesis of complex organic molecules. Their unique electronic and structural features make them versatile agents in the formation of complex compounds, influencing the development of new synthetic methodologies and materials (Boča et al., 2011).

Medicinal Chemistry

In medicinal chemistry, pyridine derivatives have been identified as key structures in the development of new pharmaceuticals. Their diverse biological activities, including antifungal, antibacterial, antioxidant, and anticancer effects, underscore their importance in drug discovery and development. This versatility highlights the role of pyridine derivatives in advancing scientific research aimed at combating various diseases and health conditions (Abu-Taweel et al., 2022).

Properties

IUPAC Name

3-ethoxy-2-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEUNZIWQHZNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-3-hydroxy-6-picoline (500 mg) was initially introduced in absolute DMF (20 ml) and potassium carbonate (1 g) was added. After this, ethyl iodide (0.6 ml) was added dropwise with stirring and the mixture was stirred for 1 h. Subsequently, water and ethyl acetate were added to the reaction mixture. After separating off the organic phase, the mixture was additionally extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated. The crude product obtained (477 mg) was reacted directly in the next stage.
Quantity
500 mg
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reactant
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20 mL
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1 g
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reactant
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0.6 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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